N~1~-cyclopentyl-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide
CAS No.:
Cat. No.: VC14978282
Molecular Formula: C18H26N4O2
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26N4O2 |
|---|---|
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | N-cyclopentyl-4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide |
| Standard InChI | InChI=1S/C18H26N4O2/c23-17(20-15-5-1-2-6-15)8-9-18(24)22-13-11-21(12-14-22)16-7-3-4-10-19-16/h3-4,7,10,15H,1-2,5-6,8-9,11-14H2,(H,20,23) |
| Standard InChI Key | ZFVYGZRJXSBUOJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)NC(=O)CCC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Introduction
N~1~-cyclopentyl-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide is a complex organic compound that belongs to the class of amides. It features a bicyclic structure, characterized by a cyclopentyl group, a piperazine moiety substituted with a pyridine ring, and an oxo group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of kinase activity, which plays a crucial role in cell signaling pathways related to various diseases such as cancer.
Molecular Formula and Weight
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Molecular Formula: C~15~H~19~N~3~O
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Molecular Weight: Approximately 257.33 g/mol.
Structural Features
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Cyclopentyl Group: Provides a hydrophobic moiety.
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Piperazine Moiety: Substituted with a pyridine ring, contributing to its heterocyclic nature.
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Oxo Group: Adds to the compound's reactivity and potential biological activity.
Classification
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Heterocyclic Compound: Due to the presence of nitrogen in its piperazine and pyridine rings.
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Small Molecule Drug: Often explored for roles in treating diseases involving kinase modulation.
Synthesis and Chemical Reactions
The synthesis of N~1~-cyclopentyl-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide typically involves multi-step organic reactions. Specific reagents and conditions can be found in patent literature, which outlines various synthetic pathways and their efficiencies.
Typical Reactions
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Amide Formation: Involves the reaction of an acid chloride with an amine.
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Heterocyclic Ring Formation: May involve cyclization reactions to form the piperazine and pyridine rings.
Mechanism of Action
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Kinase Modulation: Acts as an inhibitor or modulator of kinase activity, crucial in cell signaling pathways related to diseases like cancer.
Potential Applications
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Cancer Treatment: Compounds with similar structures have shown efficacy in inhibiting kinase activity, leading to reduced cancer cell proliferation.
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Immune Response Modulation: May influence immune responses, making it a candidate for immunotherapy research.
Research Findings and Patents
N~1~-cyclopentyl-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide has been referenced in various patent documents, such as EP1581532B1, discussing its synthesis and potential applications as a therapeutic agent. The ongoing exploration of its properties continues to reveal its significance within medicinal chemistry.
Notable Patents
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EP1581532B1: Discusses synthesis and potential therapeutic applications.
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